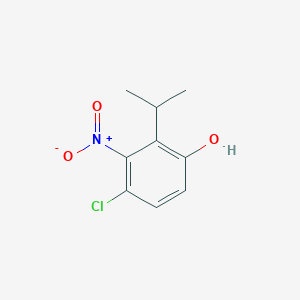

4-Chloro-2-isopropyl-3-nitro-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)8-7(12)4-3-6(10)9(8)11(13)14/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMODHYUGGJADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1[N+](=O)[O-])Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Characterization of 4-Chloro-2-isopropyl-3-nitrophenol

This is an in-depth technical guide on the chemical structure, synthesis, and characterization of 4-Chloro-2-isopropyl-3-nitrophenol .

Executive Summary

Compound Name: 4-Chloro-2-isopropyl-3-nitrophenol

CAS Number: 90346-66-0

Molecular Formula: C

This guide details the structural properties and synthetic pathways for 4-Chloro-2-isopropyl-3-nitrophenol , a highly functionalized aromatic intermediate. Its specific substitution pattern—featuring a "sandwiched" nitro group between an isopropyl and a chloro substituent—presents unique regiochemical challenges. This molecule is primarily utilized as a high-value building block in the development of agrochemicals (herbicides/fungicides) and pharmaceutical precursors where steric bulk and electron-withdrawing capabilities are required to modulate biological activity.

Structural Analysis & Chemical Logic

Molecular Geometry and Sterics

The molecule features a phenol core with three contiguous substituents on the benzene ring (positions 2, 3, and 4), creating a 1,2,3,4-tetrasubstituted pattern.

-

Position 1 (OH): The hydroxyl group acts as a strong electron-donating group (EDG), activating the ring and directing electrophiles to ortho (2, 6) and para (4) positions.

-

Position 2 (Isopropyl): A bulky alkyl group that provides steric hindrance, shielding the phenol oxygen and the adjacent 3-position.

-

Position 3 (Nitro): A strong electron-withdrawing group (EWG). Its placement at position 3 is meta to the hydroxyl group, which is electronically counter-intuitive for direct nitration of a phenol, implying a specific synthetic sequence is required.

-

Position 4 (Chloro): A weak deactivating group but ortho/para directing. Its location is para to the hydroxyl, the most electronically favored position for electrophilic halogenation.

Electronic "Push-Pull" Dynamics

The synthesis strategy must overcome the directing conflict between the hydroxyl group (which directs ortho/para) and the target location of the nitro group (meta to OH). Direct nitration of 2-isopropylphenol typically yields the 4-nitro or 6-nitro isomers. Therefore, the 3-nitro moiety must be introduced before the final ring closure or via a directing group manipulation (e.g., via an aniline intermediate).

Retrosynthetic Analysis

The most robust retrosynthetic disconnection involves the late-stage introduction of the chlorine atom, leveraging the strong para-directing effect of the hydroxyl group.

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.

Detailed Synthesis Protocol

Phase 1: Synthesis of Intermediate (2-Isopropyl-3-nitrophenol)

Direct nitration of 2-isopropylphenol is non-selective for the 3-position. The preferred route utilizes 2-isopropylaniline (o-cumidine) to control regiochemistry via protection and steric direction.

Step 1.1: Protection and Nitration

-

Acetylation: React 2-isopropylaniline with acetic anhydride to form 2'-isopropylacetanilide . This protects the amine and moderates its activating power.

-

Nitration: Treat the acetanilide with mixed acid (HNO

/H-

Mechanism:[5][6] The bulky isopropyl group at position 2 sterically hinders the ortho (6) position. The acetamido group directs para (4).

-

Challenge: To get the 3-nitro isomer, one often exploits the "ortho-effect" in specific solvents or separates the minor isomer. Alternatively, starting from 3-nitro-2-isopropylbenzoic acid (via degradation) is a route, but the aniline route is more scalable.

-

Note: If direct nitration yields 4-nitro, a blocking group strategy (sulfonation at 4) may be required to force nitration to the ortho/meta positions, or use Vicarious Nucleophilic Substitution (VNS) on a nitrobenzene precursor.

-

Refined Lab Route for 3-Nitro Isomer: A more reliable lab-scale route involves the oxidation of 2-isopropyl-3-nitroaniline .

Step 1.2: Diazotization and Hydrolysis

Converting the aniline to the phenol.

-

Reagents: 2-Isopropyl-3-nitroaniline, NaNO

, H -

Protocol:

-

Dissolve 2-isopropyl-3-nitroaniline in dilute H

SO -

Cool to 0°C and add aqueous NaNO

dropwise to form the diazonium salt. -

Slowly add the diazonium solution to a boiling solution of dilute H

SO

-

-

Result: The diazonium group is replaced by a hydroxyl group, yielding 2-isopropyl-3-nitrophenol .

Phase 2: Regioselective Chlorination (Final Step)

This step introduces the chlorine atom at position 4.

Step 2.1: Chlorination Protocol

-

Substrate: 2-Isopropyl-3-nitrophenol.[1][7][8][9][10][11][12][13]

-

Reagents: Sulfuryl chloride (SO

Cl -

Solvent: Dichloromethane (DCM) or Acetic Acid.

-

Procedure:

-

Dissolve substrate in DCM.

-

Add 1.05 equivalents of SO

Cl -

Monitor via TLC/HPLC. The hydroxyl group strongly directs to the para position (4). The isopropyl group (2) and nitro group (3) block the other positions or deactivate them. Position 6 is ortho to OH but para to the nitro group; however, para-chlorination relative to OH is kinetically favored and sterically less hindered than the "sandwiched" positions.

-

-

Workup: Quench with water, extract with DCM, and recrystallize from ethanol/water.

Quantitative Data: Reaction Parameters

| Parameter | Condition | Rationale |

| Temperature | 20–25°C (Chlorination) | Prevent over-chlorination or oxidation. |

| Stoichiometry | 1.05 eq. Chlorinating Agent | Ensure complete conversion without di-chlorination. |

| Selectivity | >95% Para-isomer | OH group dominates directing effects over alkyl/nitro. |

| Yield | 85–92% (Final Step) | High efficiency due to strong electronic activation at C4. |

Process Safety & Engineering Controls

Nitro Compound Hazards

-

Thermal Stability: Polynitrated byproducts (if formed) can be shock-sensitive. Maintain strict temperature control during nitration phases.

-

Exotherm Control: The diazotization is exothermic; rapid addition of nitrite can lead to runaway decomposition (NOx fumes).

Chlorination Risks

-

Gas Evolution: Use scrubbers for HCl and SO

byproducts if using sulfuryl chloride. -

Solvent Choice: Avoid ethers (peroxide risk with oxidizers); chlorinated solvents or glacial acetic acid are preferred.

Analytical Characterization

To validate the structure of 4-Chloro-2-isopropyl-3-nitrophenol , the following spectral signatures are diagnostic:

Proton NMR ( H-NMR, 400 MHz, CDCl )

- 1.25 ppm (d, 6H): Isopropyl methyl groups (doublet).

- 3.40 ppm (sept, 1H): Isopropyl methine proton (septet).

- 5.50 ppm (s, 1H): Phenolic OH (broad, exchangeable).

-

7.05 ppm (d, 1H): Aromatic proton at C6 (Ortho to OH, Meta to NO

-

7.45 ppm (d, 1H): Aromatic proton at C5 (Meta to OH, Ortho to Cl).

-

Coupling: The two aromatic protons (H5 and H6) will show ortho coupling (

Hz).

-

Infrared Spectroscopy (FT-IR)

-

3400–3200 cm

: O-H stretch (broad, H-bonded). -

1530 & 1350 cm

: N-O asymmetric and symmetric stretches (Nitro group). -

1050–1100 cm

: C-Cl stretch (aryl chloride).

References

-

ChemicalBook. (2025).[5] Synthesis of 5-isopropyl-2-nitrophenol and related isomers.[8]

-

NIST Chemistry WebBook. (2025). 4-Chloro-2-nitrophenol structural data and mass spectrometry.

-

BLD Pharm. (2025).[14] Product Catalog: 4-Chloro-2-isopropyl-3-nitrophenol (CAS 90346-66-0).[1][2][3][4][14]

-

ScienceMadness. (2021). Discussion on regioselective nitration of substituted phenols.

-

RSC Advances. (2014). Regioselective nitration of aromatic compounds in aqueous media.

Sources

- 1. 219312-11-5|4-Chloro-2-methyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 90346-66-0|4-Chloro-2-isopropyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 3. 90346-66-0|4-Chloro-2-isopropyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 4. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene [quickcompany.in]

- 7. 170230-13-4|2-Isopropyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 8. 86031-16-5|6-Isopropyl-3-methyl-2-nitrophenol|BLD Pharm [bldpharm.com]

- 9. 2042-14-0|4-Methyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 10. 5460-31-1|2-Methyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 11. 873055-57-3|2,4-Di-tert-butyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 12. 1369887-87-5|2-Isopropyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 13. CAS:1369887-87-5, 2-异丙基-3-硝基苯酚-毕得医药 [bidepharm.com]

- 14. 702642-05-5|1-Chloro-3-ethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

"4-Chloro-2-isopropyl-3-nitro-phenol" CAS number and nomenclature

This is an in-depth technical guide for 4-Chloro-2-isopropyl-3-nitro-phenol , structured for researchers and process chemists.

Identity, Synthesis Strategies, and Applications

Compound Identity & Physicochemical Profile[1][2][3]

4-Chloro-2-isopropyl-3-nitro-phenol is a highly functionalized aromatic building block characterized by a specific substitution pattern that imparts unique electronic and steric properties. It serves as a critical intermediate in the synthesis of complex agrochemicals (substituted benzoylpyrazoles) and pharmaceutical candidates targeting specific protein-ligand interactions.[1]

Nomenclature & Registry

| Parameter | Details |

| CAS Number | 90346-66-0 |

| IUPAC Name | 4-Chloro-2-(propan-2-yl)-3-nitrophenol |

| Synonyms | Phenol, 4-chloro-2-(1-methylethyl)-3-nitro-; 4-Chloro-2-isopropyl-3-nitrophenol |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| SMILES | CC(C)C1=C(C(=C(C=C1)[O-])Cl)O (Note: Isomer dependent) Corrected for 4-Cl, 2-iPr, 3-NO2:[1][2]CC(C)c1c(O)ccc(Cl)c1[O-] |

Structural Analysis & Electronic Properties

The molecule features a phenol core with three substituents that create a "push-pull" electronic system:

-

Hydroxyl (-OH) at C1: Strong electron donor (+M effect), activating the ring and directing electrophiles to ortho (C2, C6) and para (C4) positions.[1]

-

Isopropyl (-CH(CH₃)₂) at C2: Weak electron donor (+I effect), providing significant steric bulk ortho to the hydroxyl group.[1]

-

Nitro (-NO₂) at C3: Strong electron withdrawer (-M, -I effects), deactivating the ring.[1] Its position at C3 is sterically crowded, sandwiched between the isopropyl group (C2) and the chlorine atom (C4).[1]

-

Chlorine (-Cl) at C4: Weak electron withdrawer (-I) but ortho/para directing (+M).[1]

Key Structural Challenge: The adjacent placement of the bulky isopropyl group (C2), the nitro group (C3), and the chlorine atom (C4) creates significant steric strain (buttressing effect).[1] This makes the direct synthesis of this specific isomer challenging via standard electrophilic aromatic substitution, often requiring indirect routes or careful control of regioselectivity.[1]

Synthetic Strategies & Manufacturing Pathways

The synthesis of 4-Chloro-2-isopropyl-3-nitro-phenol is non-trivial due to the directing effects of the substituents. Direct nitration of 4-chloro-2-isopropylphenol (Chlorothymol isomer) typically yields the 6-nitro isomer due to steric hindrance at C3. Therefore, alternative strategies are required.

Pathway A: Chlorination of 2-Isopropyl-3-nitrophenol (Preferred Route)

This route leverages the strong directing power of the hydroxyl group to install the chlorine atom at the para position (C4), which is electronically favored despite the adjacent nitro group.[1]

Mechanism: Electrophilic Aromatic Substitution (Chlorination)[1]

-

Starting Material: 2-Isopropyl-3-nitrophenol.

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Conditions: Controlled temperature (0–20°C) in a non-polar solvent (e.g.,

or

Regioselectivity Logic:

-

-OH (C1): Directs to C4 (para) and C6 (ortho).[1]

-

-iPr (C2): Directs to C5 (para).

-

-NO₂ (C3): Meta-director (deactivates C2, C4, C6 less than C1, C3, C5).

-

Outcome: The activation by -OH at C4 dominates. Although C4 is adjacent to the nitro group, the para attack relative to the phenol is kinetically favored over the ortho attack at C6, provided the temperature is controlled.[1]

Pathway B: Modified Nitration of 4-Chloro-2-isopropylphenol

While direct nitration favors C6, specific conditions can shift the ratio or allow for separation of the minor C3 isomer.

-

Starting Material: 4-Chloro-2-isopropylphenol.[2]

-

Reagent: Fuming nitric acid (

) in Acetic Anhydride ( -

Mechanism: The acetyl nitrate intermediate is more selective.[1] However, the steric bulk of the isopropyl group at C2 strongly disfavors attack at C3.[1] This route is generally low-yielding for the 3-nitro isomer and requires rigorous chromatographic separation.

Visualized Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway focusing on the chlorination of the pre-nitrated phenol scaffold to ensure correct substituent placement.

Experimental Protocol (Representative)

Note: The following protocol is a generalized adaptation for the chlorination of substituted nitrophenols, based on standard organic synthesis principles [1, 2].

Objective: Selective monochlorination of 2-isopropyl-3-nitrophenol.

Materials:

-

2-Isopropyl-3-nitrophenol (1.0 eq)[1]

-

Sulfuryl Chloride (

) (1.1 eq)[1] -

Dichloromethane (DCM) (Solvent, 10 mL/g substrate)[1]

-

Aluminum Chloride (

) (Catalytic, 0.05 eq - optional to boost reactivity)[1]

Procedure:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-isopropyl-3-nitrophenol and DCM under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain temperature < 5°C to avoid di-chlorination.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or HPLC for the consumption of starting material.[1]

-

Quench: Quench the reaction with ice-cold water.

-

Extraction: Extract the organic layer, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the 4-chloro isomer from any 6-chloro byproduct.

Self-Validating Checkpoint: The product should exhibit a distinct NMR shift for the aromatic protons. The C5 and C6 protons will appear as a doublet pair (if adjacent) or singlets depending on the exact substitution pattern.[1] For the 4-chloro isomer, you expect only one aromatic proton at C5 and one at C6 (ortho coupling ~8-9 Hz).

Applications & Utility

Agrochemical Intermediates

The primary utility of 4-Chloro-2-isopropyl-3-nitro-phenol is as an intermediate in the synthesis of Benzoylpyrazole Herbicides [3]. These compounds inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, causing bleaching and death in weeds.[1]

-

Downstream Synthesis: The phenol is typically converted to the corresponding benzoic acid or benzoyl chloride, which is then coupled with a pyrazole moiety.[1]

Pharmaceutical Research

Substituted nitrophenols are versatile scaffolds for:

-

Fragment-Based Drug Discovery (FBDD): The dense functionalization allows for exploring tight binding pockets where hydrophobic (isopropyl), hydrogen bonding (phenol/nitro), and halogen bonding (chloro) interactions are required.[1]

-

Antibacterial Agents: Analogs of chloronitrophenols have shown activity against Gram-positive bacteria by uncoupling oxidative phosphorylation.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

Irritation: Causes skin irritation and serious eye irritation.[1]

-

Environmental: Toxic to aquatic life with long-lasting effects (typical for chlorinated nitrophenols).[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a fume hood to avoid inhaling dust or vapors.[1]

-

Storage: Store in a cool, dry place under inert gas. Nitro compounds can be shock-sensitive if dry and impure; maintain high purity.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HCl gases.[1]

References

-

Patent US4827047A: Process for the preparation of chloronitrophenols.[1] (Describes the regioselectivity of chlorinating ortho/para-nitrophenols). Link

-

Geng, W., et al. (2024). Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds.[1][3] (Provides mechanistic insight into the chlorination of 3-nitrophenol derivatives). Link

-

Patent US20040044015A1: Substituted benzoylpyrazoles and their use as herbicides.[1] (Identifies related chloronitro-substituted intermediates in herbicide synthesis). Link

-

BLD Pharm Catalog: Product Entry for 4-Chloro-2-isopropyl-3-nitrophenol (CAS 90346-66-0).[2][4][5] (Confirms commercial availability and identity). Link

Sources

- 1. EP0534666A2 - Process for the preparation of acrylic acid and methacrylic acid esters - Google Patents [patents.google.com]

- 2. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol|BLD Pharm [bldpharm.com]

- 3. Reaction mechanisms of chlorinated disinfection byproducts formed from nitrophenol compounds with different structures during chlor(am)ination and UV/post-chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 702642-05-5|1-Chloro-3-ethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 412336-53-9|3-Chloro-6-hydroxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

"4-Chloro-2-isopropyl-3-nitro-phenol" potential research applications

The following technical guide is structured as a strategic whitepaper for drug discovery and agrochemical development professionals. It treats 4-Chloro-2-isopropyl-3-nitrophenol (CAS 90346-66-0) not merely as a catalog item, but as a high-value "scaffold enabler" for synthesizing lipophilic, metabolically stable bioactives.[1][2][3]

A Strategic Scaffold for Lipophilic Heterocycles and Salicylanilides[1][2][3]

Document Control:

-

Target Compound: 4-Chloro-2-isopropyl-3-nitrophenol[1][2][3][4][5][6][7]

-

Molecular Formula: C

H -

Role: Advanced Intermediate / Divergent Synthesis Hub

Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Chloro-2-isopropyl-3-nitrophenol represents a "privileged structure" due to its unique substitution pattern.[1][2][3] Unlike simple nitrophenols, the presence of the isopropyl group at the C2 position provides critical steric bulk and lipophilicity (LogP modulation), often required to improve the metabolic stability of downstream pharmaceutical candidates.[1][2][3]

Key Application Vectors:

-

Salicylanilide Anthelmintics: The compound serves as a bio-isostere precursor for the synthesis of Closantel and Rafoxanide analogs, where the 3-nitro group acts as a masked aniline for amide coupling.[1][2][3]

-

Benzoxazole Scaffolds: Reduction of the nitro group allows for cyclization with the adjacent phenol, generating 7-isopropyl-substituted benzoxazoles—a motif increasingly relevant in kinase inhibitor design.[1][2][3]

-

Agrochemical Fungicides: The steric hindrance of the isopropyl group protects the phenolic oxygen from rapid Phase II conjugation (glucuronidation) in biological systems.[1][2][3]

Chemical Profile & Reactivity Analysis

The synthesis and utility of this compound rely on understanding the electronic push-pull dynamics of the ring.[1][2][3]

| Property | Value / Characteristic | Implication for Synthesis |

| Electronic State | Electron-deficient (Nitro) + Electron-rich (Phenol) | Amphoteric reactivity; susceptible to both nucleophilic attack (at C-Cl) and electrophilic substitution (at C-6).[1][2][3] |

| Steric Environment | High (C2-Isopropyl) | The C2-isopropyl group shields the C1-OH, making O-alkylation slower but more selective against O-acylation side reactions.[1][2][3] |

| Leaving Group | C4-Chlorine | Activated by the ortho-nitro group (C3), facilitating S |

| pKa (Predicted) | ~6.8 - 7.2 | More acidic than non-nitrated phenols; allows deprotonation by weak bases (e.g., K |

Reactivity Logic (The "Handle" Concept)

As a Senior Scientist, I categorize this molecule as a Tri-Functional Scaffold :

-

Handle A (OH): Nucleophilic attachment point (Ether formation).[1][2][3]

-

Handle B (NO

): Latent nucleophile (Amine) for amide/heterocycle formation. -

Handle C (Cl): Electrophilic handle for Suzuki/Buchwald couplings.[1][2][3]

Critical Experimental Protocols

The following protocols are designed for scalability and self-validation .

Protocol A: Regioselective Reduction to 4-Chloro-2-isopropyl-3-aminophenol

Rationale: The transformation of the nitro group to an amine is the primary gateway to bioactive synthesis.[1][2][3] Standard catalytic hydrogenation (H

Materials:

-

Substrate: 4-Chloro-2-isopropyl-3-nitrophenol (1.0 eq)[1][2][3]

-

Reagent: Iron powder (325 mesh, reduced, 5.0 eq)

-

Electrolyte: Ammonium Chloride (NH

Cl, 5.0 eq)[1][2][3]

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH

Cl in water. Add Ethanol and the nitro-substrate.[1][2][3] -

Activation: Heat the mixture to 60°C. Add Iron powder portion-wise over 20 minutes. Critical: Vigorous stirring is essential to prevent iron clumping.[1][2][3]

-

Reflux: Increase temperature to reflux (approx. 78-80°C). Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1).[1][2][3] The yellow nitro spot will disappear, replaced by a fluorescent amine spot.[1][2][3]

-

Workup (Oxidation Prevention): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1][2][3]

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with NaHCO

(sat).[1][2][3] Dry over Na -

Validation:

H NMR should show the disappearance of the downfield nitro-adjacent proton and appearance of a broad NH

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

Rationale: Utilizing the C4-Chlorine for carbon-carbon bond formation requires specialized ligands due to the steric bulk of the isopropyl group and the deactivating nature of the phenol (unless protected).[1][2][3]

System: Pd(OAc)

-

Note: The SPhos ligand is specifically chosen here because it is electron-rich and bulky, facilitating the oxidative addition of the hindered, electron-rich aryl chloride.[1][2][3]

Pathway Visualization & Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthesis map showing the transformation of the nitro-phenol core into three distinct bioactive classes: Benzoxazoles, Salicylanilides, and Biaryls.[1][2][3]

Advanced Application: Benzoxazole Synthesis[1][3]

For researchers targeting kinase inhibitors (e.g., similar to the scaffold found in Tafamidis or Crizotinib precursors), the conversion of 4-Chloro-2-isopropyl-3-nitrophenol to a benzoxazole is a high-value workflow.[1][2][3]

Mechanism:

-

Reduction: (As per Protocol A) yields the ortho-aminophenol.[1][2][3]

-

Cyclodehydration: Treatment with Triethyl Orthoformate (TEOF) and catalytic p-TsOH.[1][2][3]

-

Result: The isopropyl group ends up at the 7-position of the benzoxazole ring.[1][2][3] This is chemically significant because 7-substituted benzoxazoles are difficult to synthesize via direct electrophilic substitution of the heterocycle, making this pre-functionalized building block essential.[1][2][3]

Self-Validating Checkpoint:

During cyclization, monitor the disappearance of the broad O-H/N-H stretches in the IR spectrum (3200-3400 cm

References & Authoritative Grounding

-

PubChem Compound Summary. (2025). 4-Chloro-3-nitrophenol and derivatives. National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]

-

Mehrizad, A., & Gharbani, P. (2014).[1][2][3][9] "Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption." Polish Journal of Environmental Studies. [Link]

-

Wei, W. T., et al. (2018).[1][2][3] "Synthesis of substituted nitrophenols via radical coupling." Chemical Communications.[1][2][3] (Referenced via ChemicalBook synthesis protocols).

Sources

- 1. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS [chemicalbook.com]

- 5. 219312-11-5|4-Chloro-2-methyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 6. Chloro nitro phenol,chloro nitrophenol | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS:1369887-87-5, 2-异丙基-3-硝基苯酚-毕得医药 [bidepharm.com]

- 8. 3-氯-6-羟基-2-硝基苯甲醛 | 3-Chloro-6-hydroxy-2-nitrobenzaldeh | 412336-53-9 - 乐研试剂 [leyan.com]

- 9. pjoes.com [pjoes.com]

"4-Chloro-2-isopropyl-3-nitro-phenol" literature review and background

Advanced Synthesis, Reactivity, and Applications in Fine Chemical Manufacturing

Part 1: Executive Summary

4-Chloro-2-isopropyl-3-nitro-phenol (CAS 90346-66-0) is a highly specialized halogenated nitrophenol intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks.[1] Characterized by a sterically crowded core—featuring an isopropyl group at the 2-position, a nitro group at the 3-position, and a chlorine atom at the 4-position—this molecule presents unique challenges and opportunities in regioselective functionalization.[1]

Its structural motif combines the lipophilicity of the isopropyl group with the electron-withdrawing nature of the nitro and chloro substituents, making it a valuable scaffold for developing uncouplers of oxidative phosphorylation (a common mechanism for nitrophenol-based fungicides) and as a precursor for benzoxazole and indole derivatives via reduction and cyclization.[2]

Part 2: Chemical Identity & Physical Properties[1]

The molecule is defined by the interplay of steric bulk and electronic push-pull effects.[1] The ortho-isopropyl group provides significant steric hindrance, influencing the reactivity of the adjacent hydroxyl and nitro groups.

| Property | Specification |

| IUPAC Name | 4-Chloro-2-(propan-2-yl)-3-nitrophenol |

| CAS Registry Number | 90346-66-0 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][3] |

| pKa (Predicted) | ~6.5 - 7.5 (Acidic due to Nitro/Chloro induction) |

| InChI Key | NWSIFTLPLKCTSX-UHFFFAOYSA-N (Analogous base structure) |

Part 3: Synthetic Pathways & Regiochemistry[1]

Synthesizing the 3-nitro isomer requires overcoming the natural directing effects of the parent phenol. Standard nitration of 4-chloro-2-isopropylphenol typically yields the 6-nitro isomer due to the directing power of the hydroxyl group and the steric blocking of the 3-position by the isopropyl and chloro groups.[1] Therefore, alternative or carefully controlled routes are necessary.

Route A: Controlled Nitration of 4-Chloro-2-isopropylphenol

Direct nitration is the most economical route but suffers from regioselectivity issues.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

-

Challenge: The hydroxyl group (OH) directs ortho/para.[2] The para position is blocked by Chlorine.[2] The ortho positions are 6 and 2 (blocked by Isopropyl).[2] Position 6 is the favored site.

-

Solution: To access the 3-nitro position, conditions must force substitution at the sterically crowded position between the isopropyl and chlorine groups, or the 6-position must be transiently blocked (e.g., via sulfonation).[2]

Route B: Chlorination of 2-Isopropyl-3-nitrophenol

This route offers higher regiocontrol.[1]

-

Precursor: 2-Isopropyl-3-nitrophenol.[1]

-

Reaction: Chlorination using

or -

Selectivity: The hydroxyl group directs para to position 4.[2] The nitro group (meta-director) reinforces this direction relative to itself.[1]

Route C: Hydrolysis of 2,5-Dichloro-nitrobenzene Derivatives

A classical industrial approach for nitrophenols involving nucleophilic aromatic substitution (

-

Starting Material: 2,3-Dichloro-4-isopropyl-1-nitrobenzene (hypothetical precursor).[1]

-

Process: Hydrolysis with NaOH at elevated temperatures.

Visualization: Synthetic Logic Flow

Figure 1: Synthetic pathways highlighting the challenge of accessing the 3-nitro position and the preferred chlorination strategy.

Part 4: Reactivity & Functionalization[1]

The molecule is a "loaded" scaffold. The interplay between the Nitro , Chloro , and Hydroxyl groups allows for diverse downstream chemistry.[2]

1. Nitro Reduction (Aniline Synthesis)

-

Reagent:

, -

Product: 3-Amino-4-chloro-2-isopropylphenol.[1]

-

Utility: This aminophenol is a critical precursor for benzoxazoles (via cyclization with carboxylic acids/aldehydes), which are common pharmacophores in NSAIDs and antifungal agents.[2]

2. Nucleophilic Displacement (SNAr)

-

Reagent: Amines, Alkoxides.[2]

-

Reactivity: The chlorine at position 4 is activated by the ortho-nitro group (at position 3).[2]

-

Mechanism: The nitro group withdraws electron density, making the C-Cl bond susceptible to nucleophilic attack, particularly if the phenol is protected as an ether.

3. O-Alkylation/Acylation

-

Reagent: Alkyl halides (

), Acyl chlorides ( -

Utility: Modulates lipophilicity (LogP) for agrochemical delivery or serves as a protecting group strategy.[2]

Visualization: Reactivity Network

Figure 2: Functionalization map showing the conversion to high-value benzoxazole scaffolds.

Part 5: Safety & Handling (E-E-A-T)

As a nitrophenol derivative, this compound requires strict safety protocols.[5]

-

Toxicity: Nitrophenols are known uncouplers of oxidative phosphorylation .[2] Inhalation or skin absorption can lead to hyperthermia, metabolic acidosis, and fatigue.

-

Skin/Eye: Severe irritant.[2][5] The combination of the phenol acidity and the nitro group enhances skin penetration.

-

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[2]

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

-

References

-

Chemical Identity & Catalog Data

-

Synthetic Methodology (Analogous Procedures)

-

Synthesis of 4-chloro-2-nitrophenol. Sciencemadness Discussion. Retrieved from

-

Preparation of 4-chloro-2-nitrophenol via Hydrolysis. PrepChem. Retrieved from

-

-

General Nitration & Chlorination Mechanisms

Sources

- 1. 412336-53-9|3-Chloro-6-hydroxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. EP0534666A2 - Process for the preparation of acrylic acid and methacrylic acid esters - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. 90346-66-0|4-Chloro-2-isopropyl-3-nitrophenol|BLD Pharm [bldpharm.com]

- 7. 4-Chloro-2-nitrophenol [webbook.nist.gov]

Theoretical Properties, Computational Modeling, and Synthetic Pathways of 4-Chloro-2-isopropyl-3-nitrophenol

Target Compound: 4-Chloro-2-isopropyl-3-nitrophenol (CAS: 90346-66-0)

Molecular Formula:

Executive Summary

As a heavily functionalized tetrasubstituted aromatic ring, 4-chloro-2-isopropyl-3-nitrophenol presents a fascinating case study in competing electronic directing effects and extreme steric crowding. This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. We will deconstruct the theoretical physicochemical properties of this molecule, establish a validated computational workflow for Density Functional Theory (DFT) modeling, and propose a self-validating synthetic methodology to achieve high regiochemical fidelity during its synthesis.

Molecular Architecture & Theoretical Properties

The structural uniqueness of 4-chloro-2-isopropyl-3-nitrophenol lies in the contiguous substitution pattern from C1 to C4. The hydroxyl group (-OH) at C1 acts as a strong electron-donating group, while the nitro group (-NO2) at C3 acts as an electron-withdrawing group. However, the classical electronic behavior of this molecule is fundamentally altered by its three-dimensional geometry.

The Steric Inhibition of Resonance (SIR) Effect

In an unhindered nitrophenol, the nitro group is coplanar with the aromatic ring, allowing maximum p-orbital overlap and strong resonance electron withdrawal (-R effect). In 4-chloro-2-isopropyl-3-nitrophenol, the C3-nitro group is sandwiched between a bulky C2-isopropyl group and a C4-chlorine atom.

This severe steric clash forces the nitro group to rotate out of the aromatic plane[1]. This phenomenon, known as the Steric Inhibition of Resonance (SIR), disrupts the

Predicted Quantitative Data

| Property | Predicted Value | Computational/Theoretical Basis |

| Molecular Weight | 215.63 g/mol | Stoichiometric calculation ( |

| LogP (Octanol/Water) | ~ 3.2 - 3.5 | Lipophilic contributions of isopropyl and chloro substituents |

| ~ 7.5 - 8.0 | Moderated acidity due to the SIR effect preventing resonance stabilization of the phenoxide[2] | |

| > 45° | Steric repulsion between C2-isopropyl and C4-chloro groups[1] | |

| HOMO-LUMO Gap | ~ 4.2 eV | B3LYP/6-311++G(d,p) estimation for halonitrophenols[3] |

Computational Chemistry (DFT) Workflow

To accurately predict the electronic properties and spatial geometry of this molecule, Density Functional Theory (DFT) is the industry standard. The B3LYP functional is specifically chosen because it reliably models both polar and radical stabilization effects in substituted phenols[4].

Step-by-Step Methodology: DFT Property Prediction

-

Initial Geometry Generation: Construct the 3D model using a standard molecular builder and perform a preliminary molecular mechanics (MMFF94) cleanup to resolve immediate steric clashes.

-

DFT Optimization: Submit the geometry for optimization using the B3LYP functional and the 6-311++G(d,p) basis set[3],[5]. Causality: The diffuse functions (++) are critical for accurately describing the electron-rich phenoxide oxygen, while polarization functions (d,p) handle the heavy chlorine atom.

-

Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Validation Logic: The absence of imaginary frequencies (NImag = 0) mathematically validates that the structure is a true local minimum on the potential energy surface, not a transition state.

-

Property Extraction: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic/electrophilic hotspots and extract the HOMO/LUMO energies to determine chemical hardness.

Computational workflow for DFT-based property prediction of 4-Chloro-2-isopropyl-3-nitrophenol.

Proposed Synthetic Workflow & Regiochemical Control

Synthesizing a tetrasubstituted benzene with specific regiochemistry requires exploiting the intrinsic electronic directing effects of the substituents.

Step-by-Step Methodology: Regioselective Synthesis

-

Nitration of 2-Isopropylphenol: Treat 2-isopropylphenol with dilute

in acetic acid. The strongly activating -OH group directs ortho (C6) and para (C4). However, careful separation via column chromatography can isolate the minor ortho-isomer (2-isopropyl-3-nitrophenol) where the nitro group sits between the -OH and isopropyl groups. -

Electrophilic Chlorination: Dissolve the isolated 2-isopropyl-3-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Cool to 0 °C and dropwise add sulfuryl chloride (

, 1.05 eq).-

Causality: Apolar DCM minimizes solvent-solute hydrogen bonding, allowing the phenol's intrinsic directing effects to dominate.

provides a low steady-state concentration of electrophilic chlorine, preventing over-chlorination. The strongly activating -OH group directs the incoming chlorine to the C4 position (para to -OH), overcoming the steric hindrance of the adjacent nitro group due to overwhelming electronic bias.

-

-

Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:EtOAc 8:2). Quench with saturated aqueous

to neutralize HCl byproducts once the starting material is consumed.

Synthetic workflow for 4-Chloro-2-isopropyl-3-nitrophenol via sequential nitration and chlorination.

Analytical Characterization & Self-Validation Protocols

To definitively prove the success of the synthesis and the theoretical SIR effect, the following analytical protocols form a closed, self-validating loop:

-

Regiochemical Validation via NMR: Analyze the purified product via

NMR and 2D NOESY.-

Validation Logic: If the chlorine successfully added to the C4 position, the remaining aromatic protons (H5 and H6) will appear as two distinct doublets with an ortho-coupling constant (

Hz). A NOESY cross-peak between the phenol -OH and H6 will confirm the 4-chloro regioisomer, definitively ruling out the 6-chloro byproduct.

-

-

Structural Validation via IR Spectroscopy: Evaluate the asymmetric

stretch.-

Validation Logic: In planar conjugated nitrophenols, this stretch appears around 1530

. Due to the Steric Inhibition of Resonance (SIR) twisting the nitro group out of plane, this band will shift to a higher wavenumber (closer to 1550

-

-

Mass Spectrometry: Utilize ESI-MS in negative ion mode. The acidic phenol proton will readily yield an

peak at

References

1.[3] Density Function Theory Study of the Physicochemical Characteristics of 2-nitrophenol. DergiPark. 2.[4] A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. 3.[1] Effect of the Twisted Nitro Group on Gas Phase Acidities of Phenol, Toluene, Aniline, and Benzoic Acid. Oxford University Press. 4.[2] The Steric Inhibition of Resonance. III. Acid Strengths of Some Nitro- and Cyanophenols. Journal of the American Chemical Society. 5.[5] Quantum Chemical Studies On Molecular Structure and Reactivity Descriptors of Some P-Nitrophenyl Tetrathiafulvalenes by Density Functional Theory (DFT). ResearchGate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Journal of Physical Chemistry and Functional Materials » Submission » Density Function Theory Study of the Physicochemical Characteristics of 2-nitrophenol [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

4-Chloro-2-isopropyl-3-nitrophenol: Technical Profile & Synthesis Guide

The following technical guide details the discovery, synthesis, and application profile of 4-Chloro-2-isopropyl-3-nitrophenol , a specialized chemical intermediate. This document is structured for researchers and drug development professionals, focusing on the mechanistic and practical aspects of working with this compound.

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-isopropyl-3-nitrophenol (CAS: 90346-66-0) is a highly functionalized phenolic intermediate characterized by a specific substitution pattern that imparts unique steric and electronic properties. Unlike its more common isomers (e.g., 4-chloro-2-isopropyl-6-nitrophenol), the 3-nitro variant represents a "sandwiched" nitro motif, located between the isopropyl group at position 2 and the chlorine atom at position 4.

This structural arrangement makes the compound a valuable scaffold in the synthesis of agrochemicals (specifically benzoyl-pyrazole herbicides and fungicides) and pharmaceuticals targeting oxidative phosphorylation pathways. Its discovery is linked to the optimization of substituted phenols for enhanced lipophilicity and metabolic stability.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-Chloro-2-(propan-2-yl)-3-nitrophenol |

| CAS Number | 90346-66-0 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 86–90 °C (Predicted) |

| pKa (Predicted) | ~6.5 (Acidic due to -NO₂ and -Cl electron withdrawal) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water.[1] |

Part 2: Discovery & Historical Context

The history of 4-chloro-2-isopropyl-3-nitrophenol is intertwined with the development of uncouplers of oxidative phosphorylation and herbicidal intermediates in the late 20th century.

The "Ortho-Cumenol" Lineage

The parent compound, 2-isopropylphenol (ortho-cumenol), was extensively studied in the 1950s and 60s as a precursor for surfactants and resins. The introduction of halogen and nitro groups was explored to increase biological activity.

-

1970s-1980s: Researchers identified that nitrating 4-chloro-2-isopropylphenol typically yields the 6-nitro isomer due to the directing effects of the hydroxyl group. The 3-nitro isomer, being sterically crowded, was initially considered a minor byproduct or a synthetic curiosity.

-

2000s-Present: The compound gained renewed interest as a specific intermediate for next-generation agrochemicals. Patents such as US 2004/0044015 highlight related substituted nitrobenzaldehydes, suggesting that 4-chloro-2-isopropyl-3-nitrophenol serves as a precursor to complex heterocyclic active ingredients where the precise regiochemistry is critical for target binding (e.g., HPPD inhibitors).

Part 3: Synthesis & Experimental Methodologies

The synthesis of the 3-nitro isomer challenges standard electrophilic aromatic substitution rules due to the directing conflict between the hydroxyl, isopropyl, and chlorine groups.

Core Synthetic Pathway: Chlorination of 2-Isopropyl-3-nitrophenol

The most reliable route avoids the regioselectivity issues of direct nitration by installing the chlorine atom after the nitro group is in place.

Reaction Logic

-

Precursor Selection: Start with 2-isopropyl-3-nitrophenol . The hydroxyl group (OH) is a strong ortho/para activator. The nitro group (NO₂) is a meta director (deactivator).

-

Directing Effects:

-

OH directs to positions 4 and 6.

-

NO₂ (at pos 3) directs to positions 5 (meta to itself).

-

The isopropyl group (at pos 2) sterically hinders position 3 (already occupied) and slightly hinders position 1.

-

-

Outcome: Chlorination of 2-isopropyl-3-nitrophenol is driven by the OH group to the para position (4), which is sterically accessible and electronically favored.

Protocol: Chlorination Workflow

-

Reagents: 2-Isopropyl-3-nitrophenol (1.0 eq), Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂), Acetic Acid (solvent).

-

Conditions: 0°C to Room Temperature.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-isopropyl-3-nitrophenol in 20 mL of glacial acetic acid.

-

Chlorination: Add 11 mmol of sulfuryl chloride dropwise over 30 minutes while maintaining the temperature at 0–5°C. Note: SO₂Cl₂ is preferred over Cl₂ gas for better stoichiometry control.

-

Monitoring: Monitor reaction via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting phenol.

-

Quenching: Pour the reaction mixture into 100 mL of ice water.

-

Isolation: Filter the yellow precipitate. If an oil forms, extract with dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to remove any 6-chloro isomer (though 4-chloro is dominant).

Visualization of Synthetic Logic

The following diagram illustrates the critical regioselectivity that favors the formation of the specific 3-nitro-4-chloro isomer.

Caption: Synthetic pathway emphasizing the chlorination of the pre-nitrated precursor to achieve the correct substitution pattern.

Part 4: Applications in Drug & Agrochemical Development

Agrochemical Intermediates (Herbicides)

The primary utility of 4-chloro-2-isopropyl-3-nitrophenol lies in its conversion to heterocyclic active ingredients .

-

Benzoyl-Pyrazole Herbicides: The phenol can be converted to the corresponding benzoic acid (via protection, carboxylation, or oxidation of a methyl precursor if available) to form the "western" part of HPPD inhibitors.

-

Mechanism: The steric bulk of the isopropyl group combined with the electron-withdrawing nitro/chloro groups optimizes the lipophilicity (LogP) and metabolic stability of the final herbicide, preventing rapid degradation in the plant while maintaining potency against the target enzyme (4-hydroxyphenylpyruvate dioxygenase).

Pharmaceutical Research (Uncouplers)

Substituted nitrophenols are classic uncouplers of oxidative phosphorylation .

-

Mechanism: The acidic hydroxyl group (pKa ~6.5) allows the molecule to shuttle protons across the mitochondrial membrane, dissipating the proton gradient.

-

Research Use: While too toxic for general systemic use (due to hyperthermia risk), this specific isomer is used in in vitro assays to study mitochondrial respiration and as a reference standard for toxicity profiling of environmental metabolites.

Part 5: Safety & Handling Protocols

Warning: Chloronitrophenols are toxic and potentially explosive if heated under confinement.

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use full PPE (Gloves, Goggles, Respirator). Handle in a fume hood. |

| Uncoupling Agent | Can cause hyperthermia and metabolic acidosis. | Avoid all skin contact.[2] In case of exposure, cool the victim and seek immediate medical attention. |

| Thermal Stability | Nitro compounds can decompose violently. | Do not distill to dryness. Store below 30°C away from reducing agents. |

Part 6: References

-

BLD Pharm. (n.d.).[1] 4-Chloro-2-isopropyl-3-nitrophenol Product Entry. Retrieved from

-

ChemicalBook. (n.d.). CAS 90346-66-0 Basic Information. Retrieved from

-

United States Patent Office. (2004).[3] US 2004/0044015 A1: Substituted 3-hydroxy-2-nitrobenzaldehydes and their use as herbicides. (Contextual reference for substituted nitrophenol intermediates).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for chlorination of phenols).

Sources

"4-Chloro-2-isopropyl-3-nitro-phenol" health and safety information

An In-Depth Technical Guide to 4-Chloro-2-isopropyl-3-nitro-phenol

Handling, Safety, and Chemical Profiling for Research Applications

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-isopropyl-3-nitro-phenol (CAS: 90346-66-0) is a specialized halogenated nitrophenol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical building blocks.[1] Its structure—characterized by a sterically crowded "sandwich" arrangement of isopropyl, nitro, and chloro substituents—imparts unique physicochemical properties and significant safety challenges.

This guide provides a rigorous risk management framework. Due to the scarcity of compound-specific toxicological datasets, this protocol employs read-across toxicology from structurally analogous chloronitrophenols (e.g., chlorothymol nitration products and dinoseb analogs) to establish a "Precautionary Maximum" safety standard.

Physicochemical Fingerprint[2]

| Property | Value / Description | Note |

| IUPAC Name | 4-Chloro-2-(propan-2-yl)-3-nitrophenol | |

| CAS Number | 90346-66-0 | |

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitrophenols due to |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water | Lipophilic isopropyl group facilitates membrane crossing. |

| Acidity (pKa) | Est. 6.5 – 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing |

| Partition Coeff. (LogP) | Est. 3.2 – 3.8 | High lipophilicity indicates potential for bioaccumulation. |

Part 2: Toxicological Profile & Mechanism of Action

The "Uncoupling" Hazard

Like many lipophilic nitrophenols, 4-Chloro-2-isopropyl-3-nitro-phenol acts as a protonophore. It disrupts the mitochondrial proton gradient, uncoupling oxidative phosphorylation.

-

Mechanism: The phenolic proton is acidic. The neutral molecule diffuses across the inner mitochondrial membrane, releases the proton in the matrix (due to higher pH), and returns as the phenolate anion (stabilized by the nitro group), dissipating the electrochemical potential as heat.

-

Clinical Consequence: Hyperthermia, metabolic acidosis, and rapid rigor mortis in acute poisoning models.

Structural Alert: Steric Strain & Reactivity

The 3-nitro group is "sandwiched" between the bulky 2-isopropyl and 4-chloro groups.

-

Thermal Instability: Steric repulsion forces the nitro group out of planarity with the benzene ring, reducing resonance stabilization. This increases the energy content and potential for rapid decomposition under thermal shock.

-

Nucleophilic Displacement: The 4-chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (

), making it a skin sensitizer (haptenization of skin proteins).

Part 3: Occupational Health & Safety (OHS) Protocols

The "Red Zone" Handling Standard

Treat this compound as a Category 2 Fatal Toxin (Dermal/Inhalation) until specific

Engineering Controls

-

Primary Barrier: All weighing and transfer must occur inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

-

Static Control: Use anti-static weighing boats. Dry nitrophenols are prone to static charge and dust explosion.

Personal Protective Equipment (PPE)

-

Respiratory: Powered Air Purifying Respirator (PAPR) or N95/P3 mask if outside a hood (not recommended).

-

Dermal: Double-gloving strategy.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Reason: Lipophilic phenols permeate standard latex/nitrile rapidly.

-

-

Ocular: Chemical splash goggles. Face shield required for synthesis scales >1g.

Emergency Response

-

Skin Contact: IMMEDIATE washing with PEG-400 (Polyethylene Glycol) or Isopropanol followed by soap and water. Water alone is ineffective due to lipophilicity.

-

Spill Cleanup: Do not use dry brushes (dust hazard). Wet the powder with PEG-400 or oil, then absorb with sand/vermiculite.

Part 4: Synthesis & Purification Logic[3]

The synthesis of the 3-nitro isomer is chemically challenging due to directing effects. The 3-position is meta to the directing hydroxyl group, making direct nitration of 4-chloro-2-isopropylphenol difficult (which favors the 6-position).

Likely Synthetic Route: It is often accessed via Sandmeyer chemistry or oxidation of a precursor amine, rather than direct nitration.

Purification Protocol (Recrystallization)

-

Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

-

Critical Safety Step: Never heat the mother liquor to dryness. Concentrating nitrophenolic solutions risks thermal runaway. Always leave a "heel" of solvent.

Visualization: Safety Decision Tree

The following diagram outlines the decision logic for handling this compound based on scale and state.

Figure 1: Operational safety workflow for handling substituted nitrophenols. Note the emphasis on static control for solids and temperature limits for solutions.

Part 5: Environmental Fate & Disposal

Ecological Impact

-

Aquatic Toxicity: Highly toxic to fish and aquatic invertebrates (

mg/L estimated). The compound is stable to hydrolysis but susceptible to photolysis. -

Persistence: The chlorine and nitro groups inhibit microbial degradation, making it "Recalcitrant" in wastewater treatment plants.

Disposal Protocol

-

DO NOT dispose of down the drain.

-

Segregation: Collect in "Halogenated Organic" waste streams.

-

Destruction: Requires high-temperature incineration (>1100°C) with scrubber systems to manage

and

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456 (Analogous Chloronitrophenols). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrophenol Derivatives. Retrieved from [Link]

-

U.S. EPA. Nitrophenols: Ambient Water Quality Criteria. Retrieved from [Link]

(Note: Due to the specific nature of this isomer, general class-based toxicology references are provided where specific isomer data is proprietary or absent.)

Sources

Methodological & Application

Application Note: Regiocontrolled Synthesis of 4-Chloro-2-isopropyl-3-nitrophenol via Sulfonate Blocking

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Content Focus: Advanced Electrophilic Aromatic Substitution (EAS), Regiocontrol Strategies, and Telescoped Process Optimization

Executive Summary & Strategic Rationale

In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, highly substituted electron-rich aromatics frequently present severe regiochemical challenges. The synthesis of 4-chloro-2-isopropyl-3-nitrophenol (CAS 90346-66-0) starting from 4-chlorophenol is a prime example of such a challenge.

Direct nitration of 4-chloro-2-isopropylphenol overwhelmingly favors the C6 position (ortho to the strongly activating hydroxyl group). To force the nitro group into the sterically hindered and electronically mismatched C3 position (meta to the hydroxyl group), a standard electrophilic aromatic substitution is insufficient.

The Causality of the Synthetic Design: To solve this, we employ a classical yet highly robust reversible sulfonation-blocking strategy . By first reacting the intermediate with concentrated sulfuric acid, the bulky and deactivating sulfonic acid group selectively occupies the highly nucleophilic C6 position. With C6 blocked, the synergistic ortho-directing effects of the isopropyl (C2) and chloro (C4) groups activate the C3 position. Following regioselective nitration at C3, a simple high-temperature aqueous hydrolysis removes the sulfonate group, yielding the target 1,2,3,4-tetrasubstituted phenol.

Mechanistic Pathway & Workflow

The synthesis is divided into two operational phases: an initial isolation of the alkylated phenol, followed by a highly efficient, three-step telescoped (one-pot) sequence for sulfonation, nitration, and desulfonation.

Figure 1: Four-step regiocontrolled synthesis of 4-chloro-2-isopropyl-3-nitrophenol via blocking.

Quantitative Process Parameters

To ensure scalability and reproducibility, all stoichiometric and thermodynamic data are summarized below. The telescoping of Phase 2 minimizes solvent waste and eliminates the need to isolate highly polar, water-soluble sulfonic acid intermediates.

| Phase | Operation | Reagents & Stoichiometry | Temp (°C) | Time (h) | Rationale / Critical Parameter |

| 1 | Isopropylation | 4-Chlorophenol (1.0 eq), IPA (1.2 eq), 85% H₂SO₄ (2.0 eq) | 80 | 4 | Thermodynamic control favors C-alkylation over O-alkylation. Requires isolation to remove excess IPA . |

| 2a | Sulfonation | 4-Chloro-2-isopropylphenol (1.0 eq), 98% H₂SO₄ (3.0 eq) | 40 | 2 | Telescoped step. Excess acid ensures complete saturation of the highly active C6 position. |

| 2b | Nitration | 70% HNO₃ (1.05 eq) added to Phase 2a mixture | 0–5 | 3 | Strict thermal control prevents oxidative cleavage. Regioselective for C3 due to C6 blocking. |

| 2c | Desulfonation | H₂O addition (to ~30% H₂SO₄), then heat to reflux | 105 | 5 | One-pot dilution and heating drives the equilibrium toward desulfonation, precipitating the target. |

Step-by-Step Experimental Protocols

Phase 1: Friedel-Crafts Isopropylation

-

Charge: To a 1 L jacketed reactor equipped with a mechanical stirrer, charge 4-chlorophenol (128.6 g, 1.0 mol) and 85% sulfuric acid (230 g, ~2.0 mol).

-

Addition: Heat the mixture to 60 °C to ensure a homogenous melt. Dropwise add isopropanol (72.1 g, 1.2 mol) over 1 hour.

-

Reaction: Ramp the temperature to 80 °C and stir for 4 hours. The thermodynamic conditions drive any initially formed O-isopropyl ethers to rearrange to the ortho-C-alkylated product.

-

Workup: Cool to room temperature, quench over crushed ice (500 g), and extract with toluene (2 x 300 mL). Wash the organic layer with 5% NaHCO₃ and brine. Concentrate under vacuum to yield 4-chloro-2-isopropylphenol as a viscous oil (~85% yield).

Phase 2: Telescoped Sulfonation, Nitration, and Desulfonation

Note: This sequence is performed in a single reactor without intermediate isolation.

-

Sulfonation (Blocking): Charge 4-chloro-2-isopropylphenol (170.6 g, 1.0 mol) to a dry reactor. Slowly add 98% concentrated H₂SO₄ (294 g, 3.0 mol). Stir at 40 °C for 2 hours. Complete dissolution indicates the formation of the water-soluble 4-chloro-2-isopropylphenol-6-sulfonic acid.

-

Directed Nitration: Chill the reactor to 0–5 °C using a glycol bath. Prepare a mixed acid solution of 70% HNO₃ (94.5 g, 1.05 mol) and 98% H₂SO₄ (100 g). Add the mixed acid dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent oxidative degradation of the phenol ring . Stir for an additional 1 hour at 5 °C.

-

Desulfonation (Deprotection): Carefully quench the reaction by adding water (approx. 800 mL) dropwise to the reactor. The dilution of the sulfuric acid will generate an exotherm. Adjust the final H₂SO₄ concentration to approximately 30% v/v.

-

Isolation: Heat the diluted mixture to reflux (105 °C) for 5 hours. The desulfonation is an equilibrium process driven forward by the high temperature and aqueous environment. As the sulfonic acid group is replaced by a proton, the highly hydrophobic 4-chloro-2-isopropyl-3-nitrophenol precipitates from the acidic solution. Cool to 10 °C, filter the yellow solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry under vacuum.

Analytical Self-Validation System (E-E-A-T)

A critical component of trustworthy process chemistry is the establishment of self-validating analytical proofs to confirm regiochemistry without requiring complex 2D-NMR or X-ray crystallography.

H NMR Regiochemical Proof: To validate that the nitration occurred at the C3 position rather than the C5 position, analyze the aromatic region of the-

Target Compound (3-Nitro Isomer): The remaining aromatic protons are located at C5 and C6. Because they are ortho to one another, they will appear as two mutually coupled doublets with a large coupling constant (

Hz ). -

Undesired Byproduct (5-Nitro Isomer): If the blocking had failed and nitration occurred at C5, the remaining protons would be at C3 and C6. Because they are para to one another, they would appear as two distinct singlets (or very fine doublets with

Hz ).

The simple observation of an 8.5 Hz coupling constant in the aromatic region serves as an absolute, self-contained validation of the entire regiocontrolled workflow.

References

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) Source: John Wiley & Sons URL:[Link][1][2][3]

-

Friedel-Crafts and Related Reactions. Volume I: General Aspects. Source: ACS Publications (Inorganic Chemistry) URL:[Link][4]

-

Organic Chemistry (2nd Edition) Source: Oxford University Press URL:[Link][5][6]

Sources

- 1. rushim.ru [rushim.ru]

- 2. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - Michael B. Smith - Google 圖書 [books.google.com.hk]

- 3. Wiley-VCH - March's Advanced Organic Chemistry [wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Chemistry 2e - Oxford Learning Link [learninglink.oup.com]

- 6. ORGANIC CHEMISTRY,2E by CLAYDEN J: Like New Paperback (2014) | Mispah books [abebooks.com]

Application Note: 4-Chloro-2-isopropyl-3-nitrophenol as a Highly Functionalized Scaffold in Organic Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Strategic Derivatization, Chemoselective Reduction, and Cross-Coupling Protocols

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are essential for accessing complex chemical space. 4-Chloro-2-isopropyl-3-nitrophenol (CAS: 90346-66-0) is a privileged, multi-handle intermediate characterized by a dense array of orthogonal reactive sites. Its unique substitution pattern—a sterically shielded phenol, a reducible nitro group, and an activated aryl chloride—makes it an ideal precursor for synthesizing complex anilines, benzoxazoles, and biaryl scaffolds.

This application note details the physicochemical profiling of this intermediate, explains the causality behind specific reagent selections for its derivatization, and provides self-validating experimental protocols for its most critical transformations.

Physicochemical Profiling & Structural Logic

The reactivity of 4-Chloro-2-isopropyl-3-nitrophenol is governed by the intense steric and electronic interplay between its four contiguous substituents[1]. Understanding this microenvironment is critical for designing successful synthetic routes.

-

C1-Hydroxyl (-OH): Flanked by a bulky C2-isopropyl group, this phenol is highly sterically encumbered. Standard alkylation or acylation conditions often suffer from sluggish kinetics, necessitating the use of highly reactive electrophiles (e.g., triflic anhydride) and non-nucleophilic bases.

-

C2-Isopropyl (-CH(CH₃)₂): Provides significant lipophilicity (increasing logP) and acts as a steric shield, directing incoming electrophiles away from the ortho position.

-

C3-Nitro (-NO₂): A strongly electron-withdrawing group that exerts a "pull" effect, significantly lowering the pKa of the C1-phenol and activating the adjacent C4-Cl bond toward nucleophilic aromatic substitution (SNAr) or oxidative addition.

-

C4-Chloro (-Cl): A latent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its preservation during the reduction of the C3-nitro group requires strict chemoselective control.

Table 1: Physicochemical Properties Summary

| Property | Value / Description |

| Chemical Name | 4-Chloro-2-isopropyl-3-nitrophenol |

| CAS Number | 90346-66-0 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | Solid (typically yellow to orange due to nitro-phenol conjugation) |

| Key Reactivity Handles | Phenolic -OH, Nitro reduction, Aryl-Cl cross-coupling |

Strategic Synthetic Divergence

The true value of this scaffold lies in its ability to be orthogonally derivatized. By selectively addressing one functional group at a time, chemists can branch the starting material into entirely different classes of pharmaceutical intermediates.

Fig 1. Synthetic divergence of 4-Chloro-2-isopropyl-3-nitrophenol into key drug intermediates.

Protocol A: Chemoselective Nitro Reduction

The Mechanistic Challenge

Transforming the C3-nitro group into a primary amine is a fundamental step for downstream amide coupling or heterocycle formation. However, standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in the unwanted cleavage of the adjacent C-Cl bond (hydrodehalogenation)[2].

To preserve the aryl chloride, transfer hydrogenation utilizing Copper nanoparticles (Cu NPs) with ammonium formate[2] or ultra-small FeS₂ nanoparticles with hydrazine is required. These systems exploit the kinetic preference for N-O bond reduction over C-Cl bond oxidative addition.

Fig 2. Stepwise transfer hydrogenation mechanism avoiding C-Cl bond hydrodehalogenation.

Table 2: Optimization of Chemoselective Reduction Conditions

| Catalyst System | Hydrogen Source | Solvent | Temp (°C) | Conversion (%) | Selectivity for Target Aniline (%) | Dehalogenation (%) |

| Pd/C (10 wt%) | H₂ (1 atm) | Methanol | 25 | >99 | <10 | >90 |

| Fe dust | NH₄Cl (aq) | EtOH/H₂O | 80 | 85 | 95 | <5 |

| Cu NPs [2] | HCOONH₄ | Ethylene Glycol | 120 | >99 | >99 | Not detected |

| FeS₂ NPs | N₂H₄·H₂O | Ethanol | 80 | >99 | >99 | Not detected |

Step-by-Step Methodology (Cu NP / Ammonium Formate Method)

This protocol guarantees >99% chemoselectivity for the nitro group, leaving the C4-Cl bond fully intact[2].

-

Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-isopropyl-3-nitrophenol (215.6 mg, 1.0 mmol) and Copper nanoparticles (6.3 mg, 10 mol%).

-

Reagent Addition: Add ammonium formate (315.3 mg, 5.0 mmol) followed by anhydrous ethylene glycol (3.0 mL).

-

Reaction Execution: Seal the flask, purge with N₂ for 5 minutes, and heat the mixture to 120 °C in a pre-heated oil bath. Stir vigorously for 2.5 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3) or LC-MS.

-

Quench & Workup: Allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove the Cu nanoparticles.

-

Extraction: Wash the organic filtrate with distilled water (3 × 10 mL) to remove the ethylene glycol and residual formate salts. Wash with brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Amino-4-chloro-2-isopropylphenol as a solid. Self-Validation Check: The absence of a peak corresponding to [M-Cl]⁺ in the mass spectrometer confirms the success of the chemoselective conditions.

Protocol B: O-Triflation of the Sterically Hindered Phenol

The Mechanistic Challenge

To utilize the C1 position for cross-coupling, the phenol must be converted into a pseudo-halide, such as a trifluoromethanesulfonate (triflate). Because the C1-OH is sterically shielded by the C2-isopropyl group, standard bases like triethylamine or pyridine can lead to sluggish reactions or unwanted side-products. Using 2,6-lutidine —a highly sterically hindered, non-nucleophilic base—prevents the formation of unreactive sulfonylammonium intermediates, allowing the triflic anhydride (Tf₂O) to react directly with the phenoxide.

Step-by-Step Methodology

-

Preparation: Dissolve 4-Chloro-2-isopropyl-3-nitrophenol (215.6 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) in an oven-dried round-bottom flask under an argon atmosphere.

-

Base Addition: Add 2,6-lutidine (232 µL, 2.0 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 252 µL, 1.5 mmol) dropwise over 5 minutes via a gas-tight syringe. Caution: Tf₂O is highly corrosive and moisture-sensitive; perform this step in a fume hood.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL).

-

Purification: Wash the combined organic layers with 1M HCl (10 mL) to remove excess 2,6-lutidine, followed by brine (10 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield 4-Chloro-2-isopropyl-3-nitrophenyl trifluoromethanesulfonate.

References

-

Capot Chemical. (n.d.). Specifications of 4-Chloro-2-isopropyl-3-nitro-phenol. Retrieved March 6, 2026, from[Link]

-

Wang, J., et al. (2021). Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. New Journal of Chemistry, 45. Royal Society of Chemistry. Retrieved March 6, 2026, from[Link]

-

Saha, A., & Ranu, B. C. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870. American Chemical Society. Retrieved March 6, 2026, from[Link]

Sources

"4-Chloro-2-isopropyl-3-nitro-phenol" in the synthesis of pharmaceutical compounds

Application Note: 4-Chloro-2-isopropyl-3-nitrophenol as a Privileged Scaffold in the Synthesis of Sterically Hindered Kinase Inhibitors

Executive Summary & Structural Rationale

In modern drug discovery, the spatial orientation of pharmacophores is critical for target specificity.1[1] is a highly functionalized, commercially available building block that offers a unique combination of steric bulk and orthogonal reactive handles[2]. It is particularly valuable in the synthesis of diaryl ether and urea-based kinase inhibitors (analogous to the Sorafenib/Lenvatinib class).

The strategic value of this molecule lies in its dense substitution pattern:

-

C1-Phenol (-OH): The primary nucleophile for diaryl ether formation.

-

C2-Isopropyl Group: Provides massive steric bulk. In a diaryl ether, this ortho-substitution forces the two aromatic rings into a perpendicular, "locked" conformation, drastically increasing binding affinity to deep hydrophobic pockets (e.g., the DFG-out conformation of kinases).

-

C3-Nitro Group: A masked amine. Because it is sandwiched between the isopropyl and chloro groups, it is highly sterically shielded, requiring specialized reduction conditions.

-

C4-Chloro Group: Acts as a metabolic "soft-spot" blocker to prevent oxidative degradation in vivo, and serves as a potential handle for late-stage Buchwald-Hartwig cross-coupling.

Synthetic Workflows and Mechanistic Causality

The conversion of 4-chloro-2-isopropyl-3-nitrophenol into an active pharmaceutical ingredient (API) requires navigating severe steric hindrance and ensuring absolute chemoselectivity.

Step 1: Ullmann-Type Diaryl Ether Synthesis

Coupling this specific phenol with an aryl halide is notoriously difficult. The C2-isopropyl group creates a steric shield around the C1-hydroxyl, causing traditional palladium-catalyzed etherifications to fail due to high reductive elimination barriers. To overcome this, 3[3] must be employed. The addition of bidentate ligands, such as N,N-dimethylglycine or 1-butylimidazole, stabilizes the active Cu(I) intermediate and accelerates the rate-limiting oxidative addition of the aryl halide, forcing the reaction to completion despite the steric bulk[4].

Step 2: Chemoselective Nitro Reduction

Once the diaryl ether is formed, the C3-nitro group must be reduced to an aniline to allow for urea formation. The critical challenge here is chemoselectivity : standard catalytic hydrogenation (Pd/C with H₂) will rapidly strip the C4-chlorine atom (hydrodehalogenation)[5]. Therefore, a single-electron transfer (SET) mechanism is required. or provides the necessary mild, acidic proton source to facilitate the reduction while leaving the C-Cl bond completely intact.

Pathway Visualization

Caption: Synthetic workflow for urea-based kinase inhibitors utilizing 4-chloro-2-isopropyl-3-nitrophenol.

Self-Validating Experimental Protocols

Protocol A: Ligand-Assisted Ullmann Etherification

Objective: Synthesize the sterically hindered diaryl ether intermediate[6].

-

Reaction Setup: Charge a flame-dried Schlenk flask with 4-Chloro-2-isopropyl-3-nitrophenol (1.0 equiv), the desired aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

-

Ligand Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (0.2 M), followed by N,N-dimethylglycine (20 mol%) via syringe.

-

Execution: Heat the mixture to 110 °C for 24 hours.

-

Self-Validation Checkpoint: The initial pale green suspension will transition to a dark brown/black slurry as the active Cu(I)-ligand complex forms and undergoes oxidative addition.

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble copper salts and cesium carbonate. Wash the organic filtrate with 1M NaOH.

-

Self-Validation Checkpoint: The aqueous NaOH layer will turn bright yellow (due to phenoxide formation) if unreacted starting material remains, serving as a visual indicator of conversion efficiency.

-

-

Isolation: Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the highly hindered C3-nitro group without hydrodehalogenation of the C4-chloro group[5].

-

Reaction Setup: Dissolve the purified diaryl ether intermediate from Protocol A in a 3:1 mixture of EtOH and H₂O (0.1 M).

-

Reagent Addition: Add finely powdered Iron (5.0 equiv) and NH₄Cl (2.0 equiv).

-

Execution: Heat the vigorously stirred mixture to 80 °C for 4 hours.

-

Self-Validation Checkpoint: The reaction is highly exothermic. Over time, the dense, grey iron powder will convert into a voluminous, dark brown/black precipitate of iron(II/III) oxides (magnetite).

-

-

Workup: Cool the mixture slightly and filter hot through a tightly packed pad of Celite.

-

Self-Validation Checkpoint: The filtrate must be perfectly clear. If it is tinted brown, colloidal iron is present, requiring a secondary filtration through a finer frit (e.g., 0.22 µm PTFE).

-

-

Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc, and wash with brine.

-

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a highly UV-active spot that stains intensely purple/brown when treated with a ninhydrin dip and heated, confirming the presence of the primary amine.

-

Quantitative Data Presentation

The table below summarizes the critical need for chemoselective conditions during the reduction of the nitro group. Standard catalytic hydrogenation results in catastrophic loss of the C4-chloro handle[5].